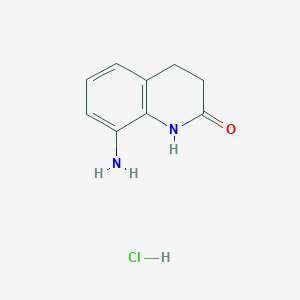

8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

8-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOBPHGVVSYIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Routes

Alkylation Step

- The starting material, often a 3,4-dihydroquinolin-2(1H)-one derivative (e.g., compound 7 in referenced literature), undergoes alkylation with chloroalkylamine hydrochloride salts.

- The reaction is carried out in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at room temperature .

- This step introduces the aminoalkyl side chain necessary for further transformations.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Chloroalkylamine hydrochloride salts, DMF, K₂CO₃, RT | 60–72 |

Reduction of Nitro Groups

- Nitro-substituted intermediates are reduced to anilines.

- Catalysts used include palladium on carbon (Pd/C) under hydrogen atmosphere or Raney nickel with hydrazine hydrate.

- This reduction is crucial to obtain the amino functionality at the desired position.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reduction | Pd/C, H₂ atmosphere or Raney Ni, hydrazine hydrate | 70–90 |

Coupling Reaction

- The aniline intermediates are coupled with reagents like thiophene-2-carbimidothioate hydroiodide in ethanol at room temperature.

- This step introduces heterocyclic substituents enhancing biological activity.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | Thiophene-2-carbimidothioate hydroiodide, ethanol, RT | 43–56 |

Alternative Synthetic Approaches

Cyclization of Precursors

- Cyclization of aniline derivatives with suitable carbonyl compounds under acidic or basic catalysis is another common method.

- This approach forms the dihydroquinolinone ring system directly.

- Controlled temperature and pH are critical to promote cyclization and avoid side reactions.

Use of Sodium Hydride (NaH) and Halogenated Propane

- Treatment of quinolinone derivatives with NaH in DMF followed by reaction with chloroiodopropane yields chloropropyl intermediates.

- Subsequent nucleophilic substitution with amines (e.g., dimethylamine, pyrrolidine) leads to functionalized products.

- This method allows for variation of the aminoalkyl side chain length and composition.

Purification and Quality Control

- Chromatography : Flash chromatography (silica gel) is employed to purify intermediates.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC ensures final product purity ≥98%.

- Recrystallization : Ethanol or methanol recrystallization removes residual impurities.

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm regiochemistry and ring structure.

- Mass Spectrometry (LC-MS) : Confirms molecular weight and purity.

- X-ray Crystallography : Used to determine absolute configuration when enantiomeric purity is critical.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Alkylation | Chloroalkylamine hydrochloride, DMF, K₂CO₃, RT | Introduce aminoalkyl side chain | 60–72 |

| 2 | Nitro Reduction | Pd/C + H₂ or Raney Ni + hydrazine hydrate | Convert nitro to amine | 70–90 |

| 3 | Coupling | Thiophene-2-carbimidothioate hydroiodide, ethanol, RT | Attach heterocyclic group | 43–56 |

| 4 | Cyclization (alternate) | Aniline + carbonyl compound, acid/base catalyst | Form dihydroquinolinone ring | Variable |

| 5 | Side-chain modification | NaH, chloroiodopropane, nucleophilic amines | Modify side chain length/type | Variable |

Research Findings and Notes

- The length and nature of the aminoalkyl linker significantly affect biological activity, with three-carbon linkers often preferred for enhanced binding affinity.

- Fluorination at specific positions can improve metabolic stability.

- Enantioselective synthesis methods involve chiral catalysts or chiral resolution techniques to obtain the (R)- or (S)-enantiomers.

- Stability of the hydrochloride salt form is generally good under refrigerated conditions but sensitive to moisture and heat.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert it into more reduced forms of quinoline derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research has shown that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit inhibitory activity against nNOS, which is relevant in neurological disorders. For instance, modifications of the scaffold have led to compounds with submicromolar activities against nNOS, indicating their potential as drug candidates for conditions like neurodegenerative diseases .

- Opioid Receptor Modulation : Studies have highlighted the use of 8-amino derivatives in developing ligands for opioid receptors. These compounds can enhance binding affinities and selectivity, making them valuable in pain management therapies .

Biological Studies

The compound serves as a probe or ligand in biological studies due to its ability to interact with various biomolecules:

- Ligand Development : The amino group allows for further functionalization, enabling the design of ligands that can target specific enzymes or receptors. This property is exploited in drug discovery processes where selective targeting is crucial.

- Cell Culture Applications : As part of medium supplements in microbial cultures, compounds related to this class have been utilized to enhance growth conditions for specific bacterial strains .

Industrial Applications

In addition to its roles in medicine and biology, 8-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has applications in materials science:

- Chemical Manufacturing : It can act as an intermediate in synthesizing more complex molecules used in various industrial processes. Its unique structure allows it to participate in diverse chemical reactions such as oxidation and substitution.

Case Study 1: nNOS Inhibition

A study demonstrated that a series of 3,4-dihydroquinolin-2(1H)-one derivatives exhibited varying degrees of nNOS inhibition. The most potent compound showed an IC50 value of 93 nM, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Opioid Receptor Ligands

Research involving the modification of tetrapeptides with constrained amino acids derived from 8-amino compounds revealed significant improvements in binding affinity at μ-opioid receptors. This work underscores the potential of these compounds in developing new analgesics with better selectivity profiles .

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Amino Group Position: The 8-amino group in the target compound distinguishes it from analogues like CHNQD-00603 (3-methoxy, 4-hydroxy) and Carteolol (complex side chain). Positional differences significantly alter receptor binding and solubility .

- Hydrogenation Pattern: The 3,4-dihydro core reduces aromaticity compared to fully unsaturated quinolines, enhancing conformational flexibility for target engagement .

Comparison with Analogues :

- CHNQD-00603: Synthesized via hydroxylation/methoxylation of a 4-phenyl-dihydroquinolinone core, emphasizing regioselective substitution .

- Carteolol: Requires multi-step functionalization of the quinolinone core with a tert-butylamino-hydroxypropyl side chain .

Biological Activity

8-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a dihydroquinolinone core with an amino group at the 8th position, contributing to its unique biological properties. Its molecular formula is C9H10ClN3O, with a molecular weight of approximately 201.65 g/mol. The structural characteristics allow for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting processes such as nitric oxide synthesis and other metabolic functions.

- Receptor Binding : It may interact with various receptors, modulating cellular responses and signaling pathways.

- DNA Intercalation : The ability to intercalate into DNA suggests a mechanism for altering gene expression and influencing cellular functions, which could be relevant in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating moderate to good in vitro activity. This positions the compound as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with microtubule dynamics and inducing apoptosis. For instance, compounds structurally related to 8-Amino-3,4-dihydroquinolin-2(1H)-one have been reported to inhibit tubulin assembly and exhibit cytotoxic effects on cancer cells .

Study on Nitric Oxide Synthase Inhibition

A notable study focused on the structure-activity relationship (SAR) of related compounds, revealing that certain derivatives of 3,4-dihydroquinolin-2(1H)-one showed potent inhibition of neuronal nitric oxide synthase (nNOS). The study indicated that modifications at the 8-position could enhance selectivity and potency against nNOS, suggesting a promising avenue for pain management therapies .

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| 8-Amino-3,4-dihydroquinolin-2(1H)-one | TBD | TBD | Potential nNOS inhibitor |

| Related Compound A | 93 | High | More potent than unsubstituted analogs |

| Related Compound B | 36 | Moderate | Good selectivity over eNOS |

Antinociceptive Effects

In vivo studies have demonstrated the antinociceptive effects of related compounds in pain models. For example, specific derivatives were shown to fully reverse thermal hyperalgesia in rat models at doses of 30 mg/kg, indicating potential therapeutic applications in neuropathic pain management .

Q & A

Q. What are the standard synthetic routes for 8-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride?

The synthesis typically involves alkylation of nitro-substituted intermediates followed by nitro group reduction and coupling reactions. For example:

- Alkylation : Reaction of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF with K₂CO₃ yields intermediates like 14–19 .

- Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) reduces nitro groups to anilines (20–25) .

- Coupling : Thiophene-2-carbimidothioate hydroiodide coupling with amines under mild ethanol conditions produces final compounds (26–31) . Variations include using NaH for alkylation with chloroiodopropane (36) and nucleophilic displacement with amines (37–38) .

Q. How is the compound characterized for purity and structural integrity?

Key methods include:

- Chromatography : Flash column chromatography (e.g., Biotage systems) for purification .

- Spectroscopy : NMR and mass spectrometry to confirm molecular structure.

- Crystallography : X-ray diffraction (e.g., Hirshfeld surface analysis) for hydrochloride salt crystal structures .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition : nNOS isoform selectivity is tested via in vitro assays (e.g., IC₅₀ determination). For instance, compound 29 showed 160 nM potency against nNOS with 180-fold selectivity over eNOS .

- In vivo models : Efficacy in rodent pain models (e.g., oral dosing protocols) to assess therapeutic potential .

Advanced Research Questions

Q. How do structural modifications at the 8-position affect nNOS inhibition and selectivity?

- Substituent effects : Introducing an 8-fluoro group (e.g., compound 31) reduces nNOS potency by ~6-fold (3.36 μM vs. 0.58 μM for unsubstituted 26), likely due to restricted side-chain flexibility .

- Side-chain optimization : 2-carbon linkers (e.g., pyrrolidine in 29) enhance potency (160 nM) compared to 3-carbon analogs (1.22 μM for 42) .

- SAR trends : Terminal amines (e.g., dimethylamino vs. pyrrolidine) significantly influence isoform selectivity (Table 1 in ).

Q. What strategies resolve contradictions in biological activity data across analogs?

- Comparative SAR analysis : Evaluate substituent electronic/steric effects. For example, 8-fluoro derivatives underperform due to conformational constraints, while pyrrolidine-terminated chains improve binding .

- Binding mode studies : Molecular docking or crystallography to assess interactions with nNOS active sites (e.g., pharmacophore models in Chart 1 ).

Q. How is oral bioavailability optimized for preclinical testing?

- Physicochemical tuning : Adjust logP (e.g., via alkyl chain length) to balance solubility and permeability.

- Prodrug design : Modify polar groups (e.g., hydroxyls) to enhance absorption, as seen in related dihydroquinoline analogs .

- In vivo PK/PD studies : Monitor plasma concentration-time profiles in rodent models to correlate dosing with efficacy .

Q. What advanced techniques validate target engagement in complex biological systems?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to nNOS.

- PET imaging : Radiolabeled analogs (e.g., ¹⁸F derivatives) to track distribution in CNS tissues .

- Transcriptomics/proteomics : Identify downstream biomarkers (e.g., NO signaling pathways) affected by inhibition .

Methodological Considerations

Q. How to troubleshoot low yields in the coupling step (e.g., thiophene-2-carbimidothioate reactions)?

- Reaction conditions : Optimize solvent (ethanol vs. acetonitrile), temperature, and stoichiometry.

- Catalyst screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) or coupling agents .

- Purification : Use preparative HPLC for challenging separations, as in compound 27 (43.7% yield after flash chromatography) .

Q. What analytical workflows address discrepancies between computational predictions and experimental bioactivity?

- Free-energy perturbation (FEP) : Refine binding affinity predictions for substituent effects.

- Metabolite profiling : LC-MS to identify unexpected metabolic products altering activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.